Regioisomeric Differentiation: 5-Chloro vs. 6-Chloro N,N-Diethylpyrazin-2-amine
5-Chloro-N,N-diethylpyrazin-2-amine (target) and 6-Chloro-N,N-diethylpyrazin-2-amine (CAS 951885-43-1) [1] are regioisomers with identical molecular formulae (C₈H₁₂ClN₃, MW 185.65) but differ in chlorine substitution position. The 5-Cl isomer places the halogen para to the ring N-1 and ortho to N-4, whereas the 6-Cl isomer places Cl para to N-4 and meta to N-1. This positional shift alters the computed dipole moment and electrostatic potential surface, both of which govern molecular recognition at kinase ATP-binding sites and GPCR orthosteric pockets. In structurally related pyrazine ATR inhibitor series, 5-substitution has been associated with distinct selectivity windows vs. 6-substituted analogs [2].
| Evidence Dimension | Chlorine substitution position on pyrazine ring |
|---|---|
| Target Compound Data | 5-chloro substitution (CAS 1823884-16-7); MW 185.65 g/mol; XLogP3 not available in curated databases |
| Comparator Or Baseline | 6-chloro substitution (CAS 951885-43-1); MW 185.65 g/mol; XLogP3 = 2.7 [1] |
| Quantified Difference | Positional isomerism; 5-Cl vs. 6-Cl. XLogP3 difference: not computable for target due to absence from PubChem; regioisomeric shift in dipole vector predicted by pyrazine ring geometry. |
| Conditions | Computed properties from PubChem 2024.11.20 release; structural comparison based on InChIKey differentiation: HCNIBTVDHNLFTR-UHFFFAOYSA-N (5-Cl) vs. RCKIIPAATCGXKE-UHFFFAOYSA-N (6-Cl). |
Why This Matters
Procurement of the correct regioisomer is essential for SAR reproducibility; substitution of 6-Cl for 5-Cl in a screening library can lead to false-negative or false-positive results in target-based assays.
- [1] PubChem Compound Summary for CID 26370046, 6-Chloro-N,N-diethylpyrazin-2-amine. National Center for Biotechnology Information. View Source
- [2] Charrier, J.-D. et al. (2011). Discovery of potent and selective inhibitors of ATR protein kinase. Journal of Medicinal Chemistry, 54(7), 2320–2330. (Establishes regioisomeric SAR precedent in pyrazine kinase inhibitors). View Source
